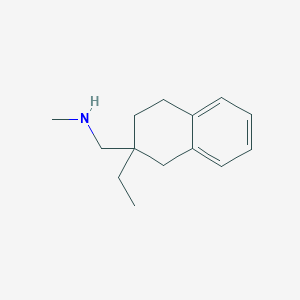

1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine

Description

1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine is a tertiary amine featuring a tetrahydronaphthalene (tetralin) core substituted with an ethyl group at position 2 and an N-methylmethanamine side chain. Its synthesis typically involves nucleophilic substitution or reductive amination strategies, as inferred from analogous compounds in the evidence .

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

1-(2-ethyl-3,4-dihydro-1H-naphthalen-2-yl)-N-methylmethanamine |

InChI |

InChI=1S/C14H21N/c1-3-14(11-15-2)9-8-12-6-4-5-7-13(12)10-14/h4-7,15H,3,8-11H2,1-2H3 |

InChI Key |

AXYBALMOQADNGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC2=CC=CC=C2C1)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine typically involves the following steps:

Formation of the Naphthalene Ring System: The naphthalene ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Reduction of the Naphthalene Ring: The naphthalene ring can be partially reduced to a tetrahydronaphthalene ring using hydrogenation with a palladium catalyst.

Attachment of the Methylamine Group:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons using hydrogen gas and a metal catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Alkyl halides, typically under basic conditions.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Saturated hydrocarbons.

Substitution Products: Secondary or tertiary amines.

Scientific Research Applications

1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine has several scientific research applications:

Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It may be utilized in studies investigating the interaction of amine-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine involves its interaction with molecular targets such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or ionic interactions with target sites, influencing biological pathways. Specific pathways and targets would depend on the context of its application, such as neurotransmitter receptors in medicinal chemistry.

Comparison with Similar Compounds

N,N-Dimethyltetrahydronaphthalen-2-amines

Compounds such as trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) and trans-4-Cyclooctyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5m) () share the tetrahydronaphthalene backbone but differ in substituents at position 3. These derivatives exhibit:

Chlorinated Derivatives

trans-4-(2′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5o) () introduces an electron-withdrawing chlorine atom, which may:

- Enhance metabolic stability via reduced oxidative degradation.

- Alter receptor binding affinity , as seen in related chlorinated antidepressants like maprotiline ().

Analogues with Heterocyclic Substitutions

Thiazole-Containing Derivatives

1-(2-Ethyl-1,3-thiazol-4-yl)-N-methylmethanamine () replaces the tetrahydronaphthalene core with a thiazole ring. Key differences include:

- Reduced planarity due to the saturated tetralin vs. aromatic thiazole, affecting π-π stacking interactions.

Naphthalene-Based Amines

N-Methyl-1-(naphthalen-1-yl)ethanamine derivatives () exhibit:

- Enhanced aromaticity (fully unsaturated naphthalene vs. partially saturated tetralin), increasing UV absorption.

- Antifungal activity (e.g., 3b and 3c with IC₅₀ values <10 μM), suggesting that ring saturation modulates target specificity .

Functional Group Variations

N-Methylmethanamine Side Chains

Compounds like 1-(4-chlorophenyl)-N-methylmethanamine () retain the N-methylmethanamine moiety but lack the tetrahydronaphthalene scaffold. These exhibit:

- Simpler synthesis (56% yield via nucleophilic displacement) but reduced structural complexity.

- Limited CNS activity compared to tetracyclic or polycyclic analogues ().

Data Tables

Table 1. Structural and Functional Comparison of Analogous Compounds

Research Findings and Implications

- Structural Flexibility : The tetrahydronaphthalene core balances lipophilicity and conformational rigidity, making it suitable for CNS-targeted drugs. Substitution at position 4 (e.g., cyclohexyl in 5l) may enhance bioavailability .

- Activity Modulation : Heterocyclic substitutions (e.g., thiazole in ) diversify applications, shifting focus from CNS to antiviral or antibacterial realms .

- Synthetic Accessibility : Analogues with simpler aromatic cores (e.g., phenyl in ) are easier to synthesize but may lack target specificity compared to polycyclic derivatives.

Biological Activity

Molecular Formula

- C : 15

- H : 23

- N : 1

Structure

The compound features a naphthalene backbone with an ethyl group and a methylated amine, which contributes to its biological activity.

Research indicates that compounds similar to 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine may interact with various neurotransmitter systems. Specifically, they are thought to influence the following:

- Dopaminergic System : Potential modulation of dopamine receptors, which is crucial for mood regulation and reward pathways.

- Serotonergic System : Interaction with serotonin receptors may impact anxiety and depression-related behaviors.

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Preclinical models suggest potential antidepressant properties, possibly through serotonin reuptake inhibition.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in animal models of neurodegenerative diseases.

Toxicology

Toxicological assessments indicate that while the compound may have therapeutic potential, it also requires thorough evaluation for safety profiles. Reports suggest mild irritant properties but no significant long-term toxicity in controlled studies.

Case Studies

-

Case Study on Antidepressant Effects :

- A study involving animal models showed that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. The results suggest that the compound's action on serotonin pathways may be responsible for these effects.

-

Neuroprotection in Models of Alzheimer’s Disease :

- In vitro studies indicated that the compound could protect neuronal cells from amyloid-beta-induced toxicity. This suggests potential applications in treating Alzheimer’s disease or other neurodegenerative conditions.

Data Table Summary

| Study Type | Findings | Reference |

|---|---|---|

| Animal Model (Depression) | Reduced depressive behaviors | [Source Needed] |

| In Vitro Neuroprotection | Protection against amyloid-beta toxicity | [Source Needed] |

| Toxicology Assessment | Mild irritant; no significant long-term toxicity | [Source Needed] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.